(S)-2-Amino-3-mesitylpropanoic acid hydrochloride (S)-2-Amino-3-mesitylpropanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17199891
InChI: InChI=1S/C12H17NO2.ClH/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15;/h4-5,11H,6,13H2,1-3H3,(H,14,15);1H/t11-;/m0./s1
SMILES:
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol

(S)-2-Amino-3-mesitylpropanoic acid hydrochloride

CAS No.:

Cat. No.: VC17199891

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3-mesitylpropanoic acid hydrochloride -

Specification

Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
IUPAC Name (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C12H17NO2.ClH/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15;/h4-5,11H,6,13H2,1-3H3,(H,14,15);1H/t11-;/m0./s1
Standard InChI Key QRQGYGQQJMLUMX-MERQFXBCSA-N
Isomeric SMILES CC1=CC(=C(C(=C1)C)C[C@@H](C(=O)O)N)C.Cl
Canonical SMILES CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C.Cl

Introduction

Chemical Identity and Structural Characteristics

(S)-2-Amino-3-mesitylpropanoic acid hydrochloride (CAS: 910567-50-9) is a non-proteinogenic amino acid derivative with a molecular weight of 243.73 g/mol . Its molecular formula is C12H16ClNO2\text{C}_{12}\text{H}_{16}\text{ClNO}_2, reflecting the incorporation of a mesityl group, an amine functional group, and a carboxylic acid moiety stabilized as a hydrochloride salt. The compound’s (S)-stereochemistry at the α-carbon is critical for its enantioselective interactions in synthetic and biological systems.

Table 1: Key Chemical Properties

PropertyValue
CAS Number910567-50-9
Molecular FormulaC12H16ClNO2\text{C}_{12}\text{H}_{16}\text{ClNO}_2
Molecular Weight243.73 g/mol
PurityNot specified

The mesityl group’s steric bulk influences the compound’s reactivity, often reducing racemization risks during peptide coupling reactions . This structural feature also enhances solubility in organic solvents, a trait leveraged in solid-phase peptide synthesis (SPPS).

Applications in Research and Industry

Peptide Synthesis

The compound’s hydrochloride salt form improves solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating its use in SPPS. Its mesityl group acts as a steric shield, mitigating side reactions during elongation of peptide chains . For example, it has been employed in the synthesis of constrained peptides targeting G-protein-coupled receptors (GPCRs).

Pharmaceutical Intermediates

(S)-2-Amino-3-mesitylpropanoic acid hydrochloride serves as a precursor to kinase inhibitors and protease antagonists. Its chiral center is pivotal for binding affinity in active pharmaceutical ingredients (APIs) such as:

  • Anticancer agents: Modulators of apoptosis pathways.

  • Antiviral therapeutics: Inhibitors of viral protease enzymes.

Future Directions

Ongoing studies explore its utility in:

  • Bioconjugation chemistry: Site-specific modification of antibodies.

  • Metal-organic frameworks (MOFs): Chiral catalysts for asymmetric synthesis.

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